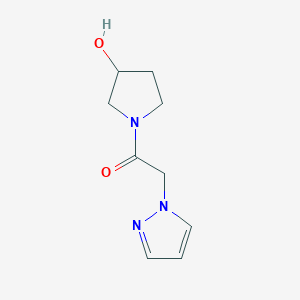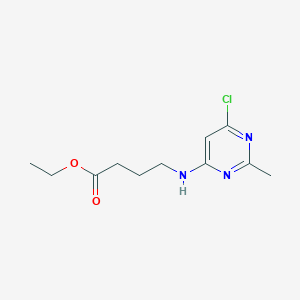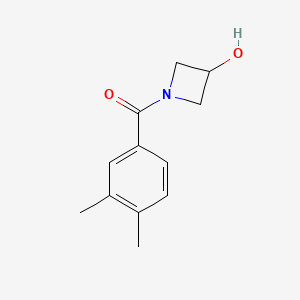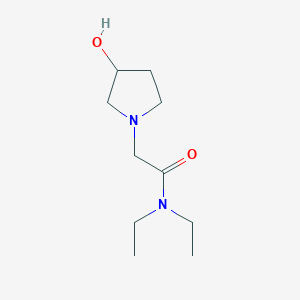
5-(2-Fluorophenyl)-1,2-oxazol-3-amine
Overview
Description
5-(2-Fluorophenyl)-1,2-oxazol-3-amine (5-FPO) is an organic compound with the molecular formula C7H7FN2O and the molecular weight of 152.14 g/mol. It is a member of the oxazole family, which is a class of heterocyclic compounds with a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. 5-FPO is used in a variety of scientific research applications, and its biochemical and physiological effects are being studied for potential medical applications.
Scientific Research Applications
Antitumor Properties
The research on novel 2-(4-aminophenyl)benzothiazoles, which are structurally related to fluorophenyl oxazoles, has highlighted their potent antitumor properties both in vitro and in vivo. These compounds are biotransformed by cytochrome P 450 1A1 into active metabolites, with metabolic inactivation being reduced through fluorine substitution. The development of water-soluble, chemically stable prodrugs aims to overcome the challenges posed by the lipophilicity of these compounds, demonstrating their potential in treating breast and ovarian cancers with manageable toxic side effects Bradshaw et al., 2002.
Antimicrobial Activity
Fluorophenyl compounds, including those bearing the oxazole moiety, have been synthesized and evaluated for their antimicrobial activity. For instance, Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moieties were found to exhibit promising antibacterial and antifungal activities Karthikeyan et al., 2006. This highlights the potential of fluorophenyl oxazoles in developing new antimicrobial agents.
Synthesis and Application in Neurokinin-1 Receptor Antagonism
A high-affinity, orally active neurokinin-1 receptor antagonist with significant solubility in water and efficacy in preclinical tests related to emesis and depression was synthesized, incorporating a fluorophenyl moiety. This compound demonstrates the versatility of fluorophenyl derivatives in therapeutic applications Harrison et al., 2001.
Material Science and Polymer Modification
Fluorophenyl-containing compounds, including oxazoles, have been investigated for their potential in material science, such as modifying hydrogels for medical applications and enhancing the thermal stability of polymers. These modifications aim at improving the materials' properties, such as swelling behavior and biological activity, for specific applications Aly & El-Mohdy, 2015.
Fluorescence and Light Emitting Applications
New fluorescent oxazol-5-one fluorophores containing thiophenyl groups have been synthesized, showing potential for blue and green light emission. This research underlines the role of fluorophenyl derivatives in the development of materials for optical applications, including sensors and light-emitting devices Ozturk Urut et al., 2018.
properties
IUPAC Name |
5-(2-fluorophenyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-4-2-1-3-6(7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRIZVGUBIPKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-1,2-oxazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1489767.png)

![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)


![1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1489775.png)



![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)

![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)

